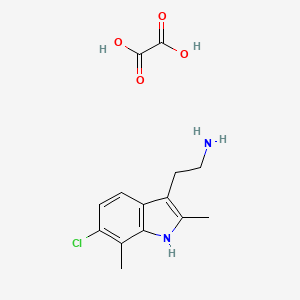

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate

説明

2-(6-Chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate is a synthetic indole derivative with the molecular formula C₁₄H₁₇ClN₂O₄ and a molecular weight of 312.76 g/mol . The compound features a chloro substituent at the 6-position and methyl groups at the 2- and 7-positions of the indole ring, coupled with an ethanamine side chain. Its oxalate salt form enhances solubility, making it suitable for pharmacological and biochemical research.

特性

IUPAC Name |

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2.C2H2O4/c1-7-11(13)4-3-10-9(5-6-14)8(2)15-12(7)10;3-1(4)2(5)6/h3-4,15H,5-6,14H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJLSTVPEMXXMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=C2CCN)C)Cl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate typically involves the construction of the indole ring followed by functionalization One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include catalytic hydrogenation, halogenation, and amination reactions. The use of oxalic acid to form the oxalate salt is a common practice to enhance the stability and solubility of the compound.

化学反応の分析

Types of Reactions

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, which can have different biological activities and properties.

科学的研究の応用

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cell signaling and as a ligand for various receptors.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to various biological targets, modulating their activity. This can lead to changes in cell signaling pathways, ultimately affecting cellular functions.

類似化合物との比較

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological activity and physicochemical properties of indole derivatives are highly sensitive to substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:

2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine Oxalate (QA-4379)

- Structure : Lacks the 6-chloro group present in the target compound.

- Molecular Formula : C₁₄H₁₈N₂O₄ .

- This analog may exhibit lower metabolic stability due to reduced halogen-induced steric hindrance .

2-(4-Fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine Oxalate

- Structure : Features a 4-fluoro substituent instead of 6-chloro.

- Molecular Formula : C₁₄H₁₇FN₂O₄ .

- Impact : Fluorine’s smaller atomic radius and strong electronegativity may enhance membrane permeability compared to chlorine. However, the 4-position substitution alters the indole ring’s electronic distribution, which could shift interaction sites in protein binding .

2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine (CAS 1079-44-3)

Halogenated Derivatives

2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine (CAS 299165-92-7)

- Structure : Dichloro substitution at 4- and 6-positions.

- Molecular Formula : C₁₁H₁₂Cl₂N₂ .

- Impact: Dual chloro groups increase molecular weight (243.14 g/mol) and lipophilicity, enhancing membrane affinity but possibly reducing aqueous solubility. The 4,6-dichloro pattern may create steric clashes in binding pockets compared to the 6-chloro mono-substituted compound .

2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine Oxalate (CAS 1177339-29-5)

Functional Group Variations

2-(6-Methoxy-1H-indol-3-yl)ethanamine Hydrochloride

- Structure : Methoxy group at 6-position.

- Molecular Formula : C₁₁H₁₅ClN₂O .

- Impact : Methoxy’s electron-donating resonance effect contrasts with chloro’s electron-withdrawing nature. This may reduce electrophilic character at the 6-position, affecting interactions with receptors reliant on halogen bonding .

2-(6-Methyl-1H-indol-3-yl)acetic Acid

- Structure : Methyl at 6-position, acetic acid side chain.

- Molecular Formula: C₁₁H₁₁NO₂ .

- Impact : Replacement of ethanamine with a carboxylic acid group introduces polarity, improving solubility but limiting passive diffusion across biological membranes. This structural change shifts the compound’s applicability from receptor-binding studies to enzyme inhibition .

Comparative Data Table

生物活性

2-(6-Chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate is a chemical compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound is derived from indole, a structure known for its diverse biological activities. The presence of a chlorine atom and methyl groups on the indole ring enhances its reactivity and interaction with biological targets.

- Molecular Formula : C14H17ClN2O4

- Molecular Weight : 312.75 g/mol

- CAS Number : Not specified in the sources.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems and enzymes. The following sections detail its pharmacological effects, mechanisms of action, and relevant case studies.

- Neurotransmitter Interaction : This compound is hypothesized to interact with serotonin receptors, which play a crucial role in mood regulation and cognitive functions. Indole derivatives are often studied for their potential antidepressant effects due to their ability to modulate serotonin levels.

- Enzymatic Activity : The compound may influence the activity of certain enzymes involved in metabolic pathways, potentially affecting processes such as oxidative stress response and cellular signaling.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of indole derivatives on neuronal cell lines subjected to oxidative stress. The findings indicated that compounds similar to 2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine exhibited significant protective effects against cell death induced by reactive oxygen species (ROS) .

Study 2: Antidepressant Activity

Research focusing on the antidepressant potential of indole derivatives showed that modifications in the indole structure could enhance binding affinity for serotonin receptors. This suggests that 2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine may possess similar properties, warranting further investigation into its efficacy as an antidepressant .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of selected indole derivatives compared to this compound:

| Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |

|---|---|---|---|

| 2-(6-Chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine | C14H17ClN2 | 312.75 g/mol | Potential antidepressant activity |

| 5-Hydroxyindole | C8H9NO | 149.16 g/mol | Serotonin receptor modulation |

| Indole-3-acetic acid | C10H9O3 | 175.18 g/mol | Plant growth regulator; potential anti-cancer |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalizing the indole core. For analogous compounds (e.g., ethyl 2-(1H-indol-3-yl)-2-oxoacetate), indole-3-carboxaldehyde reacts with ethyl oxalyl chloride in the presence of a base like triethylamine . For the target compound, chloro and methyl substituents at positions 6 and 2/7 of the indole ring likely require halogenation and alkylation steps, followed by oxalate salt formation. Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact yield and purity. Optimization via Design of Experiments (DoE) is advised .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the indole ring.

- High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment (≥95% recommended for in vitro studies).

- Mass spectrometry (LC-MS) to verify molecular weight (C₁₂H₁₇NO·C₂H₂O₄, MW 191.28) .

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. What are the solubility profiles of this compound in common laboratory solvents?

- Methodological Answer : The oxalate salt form enhances water solubility compared to freebase analogs. Solubility in polar solvents (e.g., water, ethanol) is higher due to ionic interactions, while non-polar solvents (e.g., DCM, ether) exhibit limited solubility. Pre-saturation studies at physiological pH (7.4) are critical for biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, methyl substituents) influence the compound’s binding affinity in serotonin receptor assays?

- Methodological Answer : Structure-Activity Relationship (SAR) studies suggest that electron-withdrawing groups (e.g., Cl at position 6) enhance receptor binding by stabilizing charge-transfer interactions. Methyl groups at positions 2 and 7 may sterically hinder or stabilize binding depending on receptor topology. Computational docking (e.g., AutoDock Vina) paired with in vitro radioligand displacement assays (e.g., 5-HT₂A receptor) can quantify these effects .

Q. What advanced analytical techniques resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Batch-to-batch variability : Address via rigorous QC (e.g., LC-MS purity >99%).

- Solvent effects : Standardize DMSO concentration (<0.1% in cell-based assays).

- Metabolic instability : Use hepatic microsome assays to assess compound half-life.

Cross-validate findings with orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Q. How can researchers design stability studies to assess degradation under physiological conditions?

- Methodological Answer : Conduct forced degradation studies:

- Thermal stability : Incubate at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

- Photostability : Expose to UV-Vis light (ICH Q1B).

- pH stability : Test in buffers (pH 1.2–9.0) simulating gastrointestinal and plasma environments.

Analyze degradation products via UPLC-QTOF-MS and correlate with bioactivity loss .

Q. What strategies mitigate interference from isomeric impurities in chiral resolution?

- Methodological Answer : For compounds with chiral centers (e.g., ethanamine side chain):

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients.

- Dynamic kinetic resolution : Employ enantioselective catalysts during synthesis.

- Circular Dichroism (CD) : Confirm enantiopurity and monitor racemization under assay conditions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s cytotoxicity in cancer cell lines?

- Methodological Answer : Variations may stem from:

- Cell line specificity : Test across panels (e.g., NCI-60) to identify lineage-selective toxicity.

- Assay endpoints : Compare MTT, ATP-lite, and apoptosis markers (e.g., caspase-3 activation).

- Oxalate counterion effects : Freebase vs. salt forms may differentially penetrate lipid bilayers. Standardize salt form across studies .

Experimental Design Considerations

Q. How should researchers optimize in vivo pharmacokinetic (PK) studies for this compound?

- Methodological Answer :

- Dose formulation : Use PEG-400/saline (60:40) for enhanced solubility.

- Sampling schedule : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-IV/IP administration.

- Bioanalysis : Quantify via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.

Include metabolite ID (e.g., N-dealkylation products) to assess first-pass metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。